molecular formula C19H15FN2O3 B2942142 N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide CAS No. 1281151-09-4

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide

Cat. No. B2942142
CAS RN: 1281151-09-4
M. Wt: 338.338
InChI Key: ZQXQRKLSVBKGNE-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool in neuroscience research. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and thermoregulation.

Mechanism of Action

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide is a potent and selective inhibitor of TRPV1 channels, which are involved in pain perception and thermoregulation. TRPV1 channels are activated by heat, capsaicin, and other stimuli, and their activation leads to the perception of pain and the regulation of body temperature. N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide binds to a specific site on the TRPV1 channel and inhibits its activity, thereby reducing pain perception and altering body temperature regulation.
Biochemical and Physiological Effects:
N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on TRPV1 channels, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of other ion channels, such as the acid-sensing ion channel (ASIC) and the voltage-gated sodium channel (Nav1.7). N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Advantages and Limitations for Lab Experiments

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 channels, which makes it a useful tool for investigating the role of these channels in pain perception and thermoregulation. N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, which makes it a practical choice for lab experiments. However, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. Additionally, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has some off-target effects on other ion channels, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective TRPV1 channel inhibitors. Additionally, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide and other TRPV1 channel inhibitors may have potential therapeutic applications in the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 channels in other physiological processes, such as metabolism and immune function. Overall, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide is a promising tool for investigating the role of TRPV1 channels in health and disease.

Synthesis Methods

The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-fluorocinnamic acid. The resulting acid is then reacted with benzofuran-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyano-N-(2-fluorophenyl)methylamine and methoxymethyl chloride to form N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been used in several studies to investigate the role of TRPV1 channels in pain perception and thermoregulation. For example, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been shown to inhibit capsaicin-induced pain in mice and rats, suggesting that TRPV1 channels may be a target for pain relief. N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has also been used to investigate the role of TRPV1 channels in regulating body temperature, as TRPV1 channels are activated by heat. Additionally, N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide has been used in studies of TRPV1 channel structure and function.

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c1-24-11-14-12-6-3-5-9-17(12)25-18(14)19(23)22-16(10-21)13-7-2-4-8-15(13)20/h2-9,16H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXQRKLSVBKGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC2=CC=CC=C21)C(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide

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